molecular formula C7H10BrClN2 B1442559 (2-Bromobenzyl)hydrazine dihydrochloride CAS No. 1349718-46-2

(2-Bromobenzyl)hydrazine dihydrochloride

Cat. No.: B1442559
CAS No.: 1349718-46-2
M. Wt: 237.52 g/mol
InChI Key: LOHIDUPWQMUQQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for “(2-Bromobenzyl)hydrazine dihydrochloride” is 1S/C7H9BrN2.2ClH/c8-7-4-2-1-3-6(7)5-10-9;;/h1-4,10H,5,9H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Supramolecular Organization

Research on bis(3-halo-4-dimethylaminobenzylidene)hydrazines, closely related to (2-Bromobenzyl)hydrazine derivatives, highlights their application in supramolecular organization. These compounds have been synthesized and their crystal structures revealed unique intermolecular halogen bonds and some C-H⋯Br or Cl contacts, indicating potential in the design of novel molecular architectures with specific electronic properties (Guieu, Rocha, & Silva, 2013).

Novel Synthesis Methods

The palladium-catalyzed intramolecular amination of N-aryl-N(o-bromobenzyl)hydrazines has been employed to synthesize a variety of 2-aryl-2H-indazoles. This method, utilizing (2-Bromobenzyl)hydrazine derivatives, shows a broad applicability to substrates with diverse electronic characteristics, demonstrating its utility in organic synthesis and potential pharmaceutical applications (Song & Yee, 2000).

Anticancer and Enzyme Inhibition

A novel hydrazone compound synthesized from (2-Bromobenzyl)hydrazine derivatives has been evaluated for its antioxidant activity and cytotoxic effects against cancer cell lines. This research highlights the compound's potent anticancer activity and its ability to inhibit human paraoxonase-1, suggesting significant therapeutic potential (Noma et al., 2020).

Antihypertensive α-Blocking Agents

The synthesis and pharmacological screening of thiosemicarbazides, triazoles, and Schiff bases from (2-Bromobenzyl)hydrazine derivatives have demonstrated good antihypertensive α-blocking activity. This research opens new avenues for developing antihypertensive drugs with lower toxicity profiles (Abdel-Wahab et al., 2008).

Structural Characterization

Studies on 2-aryl-3-N-propanoyl-5-(2-bromo-5-fluorophenyl)-1,3,4-oxadiazoline derivatives, derived from (2-Bromobenzyl)hydrazine, have led to the synthesis of compounds with confirmed structures through elemental analysis and spectroscopic methods. These findings contribute to the field of chemical synthesis and materials science (Sheng-ping, 2006).

Mechanism of Action

The mechanism of action for “(2-Bromobenzyl)hydrazine dihydrochloride” is not specified in the available resources. As it is primarily used for research purposes, its mechanism of action may depend on the specific context of the experiment.

Safety and Hazards

“(2-Bromobenzyl)hydrazine dihydrochloride” is associated with certain safety hazards. It is labeled with the GHS07 pictogram, indicating that it can cause harm . The compound is not intended for human or veterinary use.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2-Bromobenzyl)hydrazine dihydrochloride involves the reaction of 2-bromobenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid.", "Starting Materials": [ "2-bromobenzaldehyde", "hydrazine hydrate", "hydrochloric acid" ], "Reaction": [ "To a solution of 2-bromobenzaldehyde in ethanol, add hydrazine hydrate and hydrochloric acid.", "Heat the reaction mixture at reflux for several hours.", "Cool the reaction mixture and filter the precipitated product.", "Wash the product with ethanol and dry under vacuum to obtain (2-Bromobenzyl)hydrazine dihydrochloride." ] }

1349718-46-2

Molecular Formula

C7H10BrClN2

Molecular Weight

237.52 g/mol

IUPAC Name

(2-bromophenyl)methylhydrazine;hydrochloride

InChI

InChI=1S/C7H9BrN2.ClH/c8-7-4-2-1-3-6(7)5-10-9;/h1-4,10H,5,9H2;1H

InChI Key

LOHIDUPWQMUQQH-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNN)Br.Cl.Cl

Canonical SMILES

C1=CC=C(C(=C1)CNN)Br.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Bromobenzyl)hydrazine dihydrochloride
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